molecular formula C16H21NO5 B1503161 Boc-4-Acetyl-DL-phenylalanine CAS No. 894413-41-3

Boc-4-Acetyl-DL-phenylalanine

Cat. No. B1503161
CAS RN: 894413-41-3
M. Wt: 307.34 g/mol
InChI Key: YVBRFBNRDRVUAF-UHFFFAOYSA-N
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Description

“Boc-4-Acetyl-DL-phenylalanine” is a chemical compound with the molecular formula C16H21NO5 . It is a derivative of phenylalanine, an essential amino acid . The “Boc” in its name refers to the tert-butyl carbamate (Boc) protecting group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-4-Acetyl-DL-phenylalanine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of Boc-4-Acetyl-DL-phenylalanine is represented by the InChI code: 1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 .


Chemical Reactions Analysis

The Boc group in Boc-4-Acetyl-DL-phenylalanine can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-4-Acetyl-DL-phenylalanine is a pale-yellow to yellow-brown solid . Its molecular weight is 307.34 .

Mechanism of Action

While the specific mechanism of action for Boc-4-Acetyl-DL-phenylalanine is not mentioned in the search results, it’s worth noting that DL-phenylalanine’s antidepressant activity may be accounted for in part by the precursor role of L-phenylalanine in the synthesis of the neurotransmitters norepinephrine and dopamine .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Future Directions

The use of Boc-4-Acetyl-DL-phenylalanine and similar compounds in the synthesis of multifunctional targets is a promising area of research . Additionally, the development of artificial bioconversion processes to synthesize L-phenylalanine from inexpensive aromatic precursors opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

properties

IUPAC Name

3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-Acetyl-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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